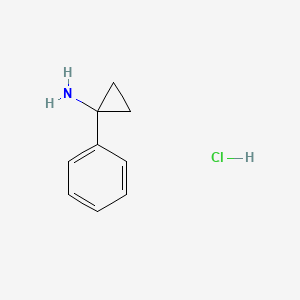

1-Phenylcyclopropanamine Hydrochloride

説明

Contextualization within Cyclopropylamine (B47189) Chemistry

The chemical behavior of 1-phenylcyclopropanamine hydrochloride is deeply rooted in the unique properties of the cyclopropylamine moiety. Cyclopropylamines are a subclass of organic compounds characterized by a three-membered carbon ring bonded to an amino group. longdom.orgnih.gov This small ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This inherent ring strain is a primary determinant of the molecule's reactivity. longdom.org

The combination of the strained cyclopropane (B1198618) ring and the nucleophilic amino group makes cyclopropylamine a versatile building block in organic synthesis. longdom.org The high C-H bond dissociation energy of the cyclopropyl (B3062369) group can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a desirable trait in drug design. hyphadiscovery.com However, the presence of the amine group can sometimes lead to bioactivation by CYP enzymes, resulting in ring-opening, a phenomenon studied to understand the metabolism of drugs containing this moiety. hyphadiscovery.com The rigidity and strain introduced by the cyclopropane ring can also impart unique mechanical and thermal properties when incorporated into materials like specialty polymers. longdom.org

The synthesis of cyclopropylamines has been a significant area of research, with numerous methods developed. nih.gov Classical approaches include the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds, and Michael-initiated ring-closure reactions. nih.gov The Curtius rearrangement and Kulinkovich reactions applied to amides and nitriles are also established methods for preparing the aminocyclopropane moiety. nih.govnih.gov

Historical Development and Related Compound Research

The study of phenylcyclopropylamines is historically linked to the development of antidepressants. A key related compound is trans-2-phenylcyclopropylamine, widely known as tranylcypromine (B92988). nih.govwikipedia.org Tranylcypromine was first synthesized in 1948 as an analog of amphetamine. wikipedia.org Its mechanism of action as a nonselective, irreversible inhibitor of monoamine oxidase (MAO) was discovered in 1959, which led to its clinical use as an antidepressant. wikipedia.orgnih.gov

The structural relationship between amphetamine and tranylcypromine is notable; tranylcypromine can be conceptually formed by the cyclization of amphetamine's side chain. wikipedia.orgnih.gov This historical connection spurred further investigation into phenylcyclopropylamine derivatives as a structural scaffold for enzyme inhibitors. nih.gov The early success and subsequent research into tranylcypromine highlighted the potential of the phenylcyclopropylamine core in medicinal chemistry. nih.govwikipedia.org

Over the years, various synthetic routes to produce cyclopropylamines have been refined for efficiency and industrial applicability. For instance, processes have been developed starting from inexpensive materials like gamma-butyrolactone, proceeding through intermediates such as cyclopropanecarboxamide, which is then converted to cyclopropylamine via a modified Hofmann reaction. google.com Research has also focused on creating stereochemically pure versions of phenylcyclopropylamine derivatives, which is crucial for understanding their biological activity. google.com

Contemporary Significance in Chemical Biology and Medicinal Science

In modern research, 1-phenylcyclopropanamine and its derivatives are recognized for their potential in medicinal chemistry and as tools for studying biological systems. chemimpex.com The phenylcyclopropylamine scaffold has proven to be a valuable starting point for designing inhibitors of various enzymes beyond MAO. nih.gov

A prominent area of contemporary research is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that has become an attractive target in cancer therapy. nih.govnih.gov Tranylcypromine (trans-2-phenylcyclopropylamine) was identified as a mechanism-based irreversible inhibitor of LSD1. nih.gov This discovery has led to the synthesis and evaluation of new 1-substituted cyclopropylamine derivatives designed to be more potent and selective inhibitors of KDM1A (another name for LSD1). nih.gov These novel molecules are being investigated for their ability to modulate gene expression and for their antiproliferative effects in cancer cells. nih.gov

The cyclopropyl moiety is increasingly incorporated into modern pharmaceuticals. Between 2012 and 2018, the U.S. Food and Drug Administration approved 18 new drugs containing a cyclopropyl group. thieme-connect.com This highlights the utility of cyclopropyl-containing building blocks, including cyclopropylamine, in drug discovery to enhance the structural and metabolic properties of therapeutic agents. thieme-connect.com The unique structural properties of 1-phenylcyclopropanamine also make it a useful tool in neuroscience research for studying neurotransmitter systems and understanding the mechanisms of action of psychoactive compounds in the brain. chemimpex.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUWJOHYZALSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224582 | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73930-39-9 | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073930399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Classical Approaches to the 1-Phenylcyclopropanamine Scaffold

Classical synthetic routes focus on the formation of the cyclopropane (B1198618) ring and the introduction of the necessary phenyl and amine functionalities. These methods are often robust and effective for producing the racemic mixture of the compound.

Reaction of Phenylmagnesium Bromide with Cyclopropanone (B1606653) Oxime and Subsequent Reduction

A plausible classical approach involves the use of a Grignard reagent, a cornerstone of organic synthesis for forming carbon-carbon bonds. Phenylmagnesium bromide, a common Grignard reagent, acts as a strong nucleophile and base. wikipedia.org It can be prepared by reacting bromobenzene (B47551) with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgsciencemadness.org

The synthesis would proceed via the nucleophilic addition of phenylmagnesium bromide to a cyclopropanone derivative. While cyclopropanone itself is highly reactive, its more stable oxime derivative can be used. The phenyl group would attack the carbon of the C=N bond of the cyclopropanone oxime. A subsequent reduction step would be necessary to convert the resulting N-hydroxylamine or related intermediate into the primary amine, yielding the 1-phenylcyclopropanamine scaffold. The final step involves treating the amine with hydrochloric acid to form the stable hydrochloride salt. researchgate.netnih.gov

Cyclopropanation Reactions for Ring Formation

Cyclopropanation, the process of generating cyclopropane rings, is a fundamental strategy for building the core scaffold. wikipedia.org These reactions typically involve the addition of a carbene or a carbenoid to an alkene. libretexts.org

Several methods are established:

Simmons-Smith Reaction: This reaction uses a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov For the synthesis of the 1-phenylcyclopropanamine precursor, this reagent would be reacted with styrene (B11656) or a derivative. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. nih.govmasterorganicchemistry.com

Diazo Compound-Mediated Cyclopropanation: Diazo compounds, such as ethyl diazoacetate, can decompose, often with the help of a metal catalyst like copper or rhodium, to form a carbene that reacts with an alkene. masterorganicchemistry.comethz.ch The reaction of a phenyl-substituted alkene with a suitable diazo compound can yield a cyclopropane ring with a phenyl group attached.

Intramolecular Cyclization: Cyclopropane rings can also be formed through intramolecular reactions, such as a Wurtz coupling of a 1,3-dihalopropane derivative. wikipedia.org

Advanced and Stereoselective Synthesis

Modern synthetic efforts often focus on controlling the stereochemistry of the final product to produce a single enantiomer. This is achieved through asymmetric synthesis, which can employ chiral auxiliaries or catalytic methods.

Asymmetric Synthesis through Chiral Auxiliary Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. springerprofessional.de After the desired stereocenter is created, the auxiliary is removed.

A notable strategy involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol cleavage. rsc.orgrsc.org

An achiral N-acylated oxazolidinone (a chiral auxiliary) undergoes a diastereoselective aldol reaction with an α,β-unsaturated aldehyde to create a temporary stereocenter. rsc.org

The hydroxyl group from the aldol addition then directs the stereochemistry of a subsequent cyclopropanation of the alkene.

Finally, a retro-aldol reaction removes the chiral auxiliary, yielding an enantiomerically enriched cyclopropane carboxaldehyde, which can then be converted to the target amine. rsc.orgrsc.org

Pseudoephenamine is another versatile chiral auxiliary that has been shown to provide remarkable stereocontrol in alkylation reactions, which can be a key step in building complex chiral molecules. nih.gov

Interactive Table: Chiral Auxiliary in Asymmetric Cyclopropane Synthesis

| Step | Reagents/Auxiliary | Purpose | Outcome | Reference |

|---|---|---|---|---|

| Aldol Reaction | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, Boron enolate, α,β-unsaturated aldehyde | Create temporary stereocenter | syn-aldol product with high diastereoselectivity | rsc.org |

| Cyclopropanation | Diethylzinc, Diiodomethane | Directed ring formation | Cyclopropyl-aldol with high diastereoselectivity | rsc.org |

Catalytic Asymmetric Cyclopropanation Techniques

Catalytic asymmetric synthesis is a highly efficient method for producing chiral compounds. It uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For cyclopropanation, this typically involves a transition metal complexed with a chiral ligand.

Various catalytic systems have been developed:

Rhodium Catalysis: Cationic rhodium(I) complexes with chiral diene ligands have been used for the highly enantioselective intermolecular cyclopropanation of N-vinylamides with diazoacetates. This method provides chiral cyclopropylamides with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). acs.org

Cobalt Catalysis: Chiral cobalt complexes can catalyze the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn This approach is notable for its use of nonstabilized carbenes and shows high enantioselectivity for a range of alkenes. dicp.ac.cn

Copper Catalysis: Copper complexes with chiral ligands are also effective for the asymmetric cyclopropanation of olefins using diazo compounds. sioc.ac.cn Dinuclear cobalt complexes with chiral Schiff base ligands have also demonstrated high enantioselectivity in the cyclopropanation of styrene. rsc.orglookchem.com

Interactive Table: Catalytic Asymmetric Cyclopropanation of Styrene Derivatives

| Catalyst System | Ligand Type | Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cationic Rh(I) | Chiral Diene | N-vinylbenzamide | Good | >20:1 | up to 99% | acs.org |

| (PDI)CoBr₂ | Chiral Pybox | 1,3-Diene | Low (<28%) | - | up to 45% | dicp.ac.cn |

| Copper(I) | Chiral Box | Exocyclic vinyl substrates | 34–99% | >95:5 | 91–99% | sioc.ac.cn |

Enantioselective Preparation of 1-Phenylcyclopropanamine and its Derivatives

The enantioselective synthesis of 1-phenylcyclopropanamine can be achieved either by creating the chiral center during the cyclopropanation step or by resolving a racemic mixture.

One powerful method involves the enzymatic transformation of a prochiral precursor. Transaminases (TAs) can be used for the direct asymmetric synthesis of chiral amines from prochiral ketones. rsc.org In this approach, a 1-phenylcyclopropyl ketone could be converted directly into either the (R)- or (S)-enantiomer of 1-phenylcyclopropanamine with very high enantiomeric excess (>99% ee). rsc.org

Alternatively, a racemic mixture of a precursor, such as 1-phenylcyclopropanecarboxylic acid, can be synthesized and then resolved into its separate enantiomers. The enantiomerically pure carboxylic acid can then be converted to the corresponding amine without affecting the stereocenter. A common method for this transformation is the Curtius degradation, which proceeds with retention of configuration. nih.gov This involves converting the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the amine. The resulting enantiopure amine is then treated with hydrogen chloride in a solvent such as diethyl ether to precipitate the hydrochloride salt. researchgate.netnih.gov

Hydrolysis of Cyclopropyl (B3062369) Carbamates

The synthesis of 1-phenylcyclopropanamine hydrochloride can be effectively achieved through the hydrolysis of a carbamate (B1207046) precursor, most notably a tert-butoxycarbonyl (Boc)-protected amine. This deprotection step is a common final stage in a multi-step synthesis, yielding the desired primary amine hydrochloride salt. The process relies on the acid-labile nature of the Boc group, which is readily cleaved under acidic conditions.

The reaction mechanism for the acid-catalyzed hydrolysis of N-Boc-1-phenylcyclopropanamine proceeds through several key steps. commonorganicchemistry.com Initially, the oxygen atom of the carbamate's carbonyl group is protonated by a strong acid, such as hydrogen chloride (HCl). commonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes a fragmentation process where the stable tert-butyl cation is eliminated, forming a transient carbamic acid intermediate. commonorganicchemistry.com Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide and the free 1-phenylcyclopropanamine. commonorganicchemistry.com In the presence of excess HCl, the newly formed amine is immediately protonated, yielding the stable this compound salt, which can often be precipitated from an organic solvent. commonorganicchemistry.comnih.gov

Various acidic systems can be employed for this transformation. A common and effective method involves using a solution of HCl in an anhydrous organic solvent like diethyl ether, dioxane, or methanol. nih.govresearchgate.net The choice of solvent and reaction conditions can be optimized to ensure complete deprotection while minimizing side reactions. For instance, the use of anhydrous conditions is crucial to prevent unwanted side reactions and to facilitate the precipitation of the hydrochloride salt. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature and is generally complete within a few hours. researchgate.netnih.gov

| Acid Reagent | Solvent | Typical Temperature | Typical Duration | Product | Reference |

|---|---|---|---|---|---|

| Hydrogen Chloride (HCl) | Diethyl Ether (Et₂O) | 0 °C to Room Temp. | 4-20 hours | This compound | nih.gov |

| Hydrogen Chloride (HCl) | Dioxane | Room Temperature | 30 minutes | Amine Hydrochloride | researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | ~30 minutes | Amine Trifluoroacetate Salt | researchgate.net |

| Oxalyl Chloride/Methanol | Methanol (MeOH) | Room Temperature | 1-4 hours | Amine Hydrochloride | nih.gov |

Synthesis of 1-Phenylcyclopropanamine Derivatives and Analogs

The 1-phenylcyclopropanamine scaffold is a valuable building block in medicinal chemistry, and its derivatives are of significant interest. The synthesis of these analogs involves diverse strategies for structural modification and the careful selection of precursors and intermediates.

Structural modifications of 1-phenylcyclopropanamine are typically aimed at enhancing biological activity, selectivity, or pharmacokinetic properties. These modifications can be introduced at three primary locations: the phenyl ring, the cyclopropane ring, and the amino group.

Phenyl Ring Functionalization: The aromatic ring offers a prime site for substitution to explore structure-activity relationships (SAR). The introduction of substituents such as halogens (e.g., fluorine) is a common strategy. For example, difluorinated derivatives of phenylcyclopropylamine are key intermediates in the synthesis of the antiplatelet agent ticagrelor (B1683153). google.com The position and nature of these substituents can significantly influence the molecule's interaction with biological targets. Research on inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) has shown that modifications to the phenyl ring can enhance potency and selectivity. acs.org

Cyclopropane Ring Modification: Altering the cyclopropane ring itself is another avenue for creating analogs. The introduction of substituents, such as a fluorine atom, onto the cyclopropane ring has been explored to modulate the electronic properties and metabolic stability of the molecule. nih.gov Studies on fluorinated phenylcyclopropylamines have demonstrated that the stereochemistry of the fluorine atom relative to the amino and phenyl groups is critical for inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov For instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of microbial tyramine (B21549) oxidase than the non-fluorinated parent compound, tranylcypromine (B92988). nih.gov

N-Functionalization: The primary amino group can be readily modified to produce a wide array of derivatives. N-alkylation or the formation of amides and ureas are common functionalization strategies. For instance, the synthesis of N-substituted derivatives of 2-phenylcyclopropylamines has been extensively studied to understand their biological effects. acs.org The introduction of larger or more complex groups on the nitrogen atom can alter the molecule's polarity, size, and hydrogen bonding capacity, thereby influencing its pharmacological profile.

| Modification Site | Strategy | Example Derivative | Purpose/Effect | Reference |

|---|---|---|---|---|

| Phenyl Ring | Halogenation | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | Key intermediate for Ticagrelor | google.com |

| Cyclopropane Ring | Fluorination | trans-2-Fluoro-2-phenylcyclopropylamine | Increased inhibitory potency against tyramine oxidase | nih.gov |

| Amino Group | N-Alkylation | 2-Fluoro-1-phenylcyclopropylmethylamine | Altered inhibitory profile against tyramine oxidase | nih.gov |

| Phenyl Ring | Alkoxy Substitution | ortho-Methoxy-1-phenylcyclohexylamine analog | Improved separation of therapeutic and toxic effects | nih.gov |

The synthesis of 1-phenylcyclopropanamine and its derivatives relies on a variety of precursor molecules and the formation of key chemical intermediates. The specific pathway chosen often depends on the desired substitution pattern and stereochemistry.

A common and versatile precursor for the synthesis of the 1-phenylcyclopropylamine core is 1-phenylcyclopropanecarboxylic acid or its corresponding esters. nih.gov These carboxylic acid derivatives can be synthesized through several routes. One approach involves the cyclopropanation of α,β-unsaturated esters like methyl cinnamate (B1238496) using reagents such as the Corey-Chaykovsky reagent (from trimethylsulfoxonium (B8643921) iodide and a base). nih.gov

Once the 1-phenylcyclopropanecarboxylic acid intermediate is obtained, it can be converted to the primary amine through a Curtius rearrangement. nih.gov This process typically involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, often an acyl chloride by treatment with thionyl chloride or oxalyl chloride.

Formation of an Acyl Azide: The acyl chloride is then reacted with an azide source, such as sodium azide, to form the key acyl azide intermediate. google.com

Rearrangement to an Isocyanate: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate.

Hydrolysis to the Amine: The isocyanate is then hydrolyzed, often under acidic or basic conditions, to yield the primary amine. This final step can be adapted to directly produce the hydrochloride salt if acidic hydrolysis is used.

An alternative pathway to phenylcyclopropylamine derivatives starts from substituted benzaldehydes or phenylacetonitriles. For example, a substituted benzaldehyde (B42025) can be reacted with malonic acid to form a cinnamic acid derivative, which can then be further processed. google.com A patent for the synthesis of a ticagrelor intermediate describes a route starting from 1,2-difluorobenzene, which is converted through several steps into (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic acid. google.com This carboxylic acid is then transformed into the desired amine via a Curtius reaction. google.com

| Precursor/Intermediate | Role in Synthesis | Subsequent Transformation | Reference |

|---|---|---|---|

| Substituted Phenylacetonitrile | Starting Material | Alkylation with 1,2-dibromoethane (B42909) followed by hydrolysis | google.com |

| Substituted Cinnamic Acid Ester | Precursor to Cyclopropane Ring | Cyclopropanation (e.g., with Corey-Chaykovsky reagent) | nih.gov |

| 1-Phenylcyclopropanecarboxylic Acid | Key Intermediate | Conversion to acyl azide for Curtius rearrangement | nih.gov |

| 1-Phenylcyclopropanecarbonyl Azide | Intermediate in Curtius Rearrangement | Thermal rearrangement to isocyanate | google.com |

| tert-Butyl 1-phenylcyclopropylcarbamate | Protected Amine Intermediate | Acid-catalyzed hydrolysis to the amine hydrochloride | nih.govnih.gov |

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity of the Cyclopropane (B1198618) Ring System

The three-membered ring of the cyclopropane moiety is the site of significant chemical activity due to its inherent strain and electronic properties.

The cyclopropane ring is characterized by substantial ring strain, estimated to be around 115 kJ/mol. This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. This high level of stored energy provides a potent thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain. youtube.comnih.gov Consequently, the cyclopropane ring in 1-phenylcyclopropanamine is susceptible to cleavage under various conditions, including electrophilic attack or catalytic hydrogenation, leading to more stable, open-chain products. youtube.comresearchgate.net

While ring-opening of donor-acceptor cyclopropanes typically involves cleavage of the vicinal bond (C1–C2), studies on the closely related isomer, trans-2-phenylcyclopropylamine hydrochloride, have demonstrated a rare example of distal (C2–C3) bond cleavage. nih.govnrochemistry.com In its protonated hydrochloride form, the strongly σ-withdrawing ammonium (B1175870) group (-NH₃⁺) interacts with the cyclopropane's 1e” orbital, which leads to a weakening and lengthening of the distal C2–C3 bond. nih.gov

Under superacidic conditions, electrophilic attack (protonation) occurs at this weakened distal bond, forming a 1,3-dicationic intermediate. nih.gov This intermediate is highly reactive and can be subsequently trapped by nucleophiles. For instance, in the presence of benzene, a Friedel-Crafts type reaction occurs, leading to the formation of a 1,3-diphenylpropylamine (B3053897) derivative. nih.gov This pathway is a notable exception to the general rules of cyclopropane ring-opening and highlights the profound influence of the ammonium substituent on the ring's reactivity. nih.govnrochemistry.com

The primary amine group (-NH₂) in 1-phenylcyclopropanamine possesses a lone pair of electrons on the nitrogen atom, rendering it a strong nucleophile. nih.govtue.nl This nucleophilicity allows it to react with a wide range of electrophiles, often leaving the cyclopropane ring intact under mild conditions.

A characteristic reaction is N-alkylation, where the amine attacks an alkyl halide in an Sₙ2 reaction. nih.gov This reaction can proceed sequentially, transforming the primary amine into secondary and tertiary amines, and ultimately into a quaternary ammonium salt if sufficient alkylating agent is used. nih.govtue.nl

Another common reaction is acylation. The amine readily attacks the electrophilic carbonyl carbon of acyl chlorides or acid anhydrides in a vigorous reaction to form stable N-acyl derivatives (amides). nih.govtue.nl These reactions are fundamental to the derivatization of the molecule.

Oxidative and Reductive Transformations

The molecule can undergo both oxidative and reductive transformations at either the amine group, the phenyl ring, or the cyclopropane ring.

Oxidative Transformations: The primary amine can undergo oxidative deamination, a common metabolic process often catalyzed by flavoproteins like monoamine oxidases (MAOs). wikipedia.orgnih.gov This reaction involves the oxidation of the carbon-nitrogen single bond to an imine, which is subsequently hydrolyzed to a ketone (1-phenylcyclopropanone) and ammonia. wikipedia.orgtaylorandfrancis.comnumberanalytics.com Synthetic methods using ruthenium pincer complexes have also been developed to achieve oxidative deamination, using water as the oxidant and liberating hydrogen gas. nih.gov Oxidation can also target the phenyl ring, as discussed in the biotransformation section.

Reductive Transformations: Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel, can reduce the molecule. rsc.org Depending on the reaction conditions, two main outcomes are possible. Milder conditions may lead to the selective reduction of the aromatic phenyl ring to a cyclohexyl ring, yielding 1-cyclohexylcyclopropanamine. Under more forcing conditions, hydrogenolysis of the strained cyclopropane ring can occur, cleaving the C-C bonds and resulting in open-chain products like 1-phenylpropan-1-amine (B1219004) or other propylbenzene (B89791) derivatives. rsc.orgnih.gov

Substitution Reactions and Derivatization

The nucleophilic amine group is the primary site for substitution and derivatization reactions. These reactions are widely used in analytical chemistry to enhance the detection and separation of amines by attaching a chromophore or fluorophore. nih.gov

Common derivatization reagents for primary amines like 1-phenylcyclopropanamine include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with the amine to form a stable, UV-active carbamate (B1207046) derivative. nih.gov

1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent): Forms yellow, UV-active N-dinitrophenyl (DNP) derivatives. nih.gov

Acyl Chlorides (e.g., Benzoyl Chloride): As mentioned, these form stable amide derivatives that can be analyzed by HPLC-UV. nih.gov

These derivatization strategies improve chromatographic retention and significantly increase detection sensitivity for techniques like HPLC-UV, HPLC-FLD, and LC-MS. nih.govnih.gov

Table 1: Common Derivatization Reagents for the Amine Moiety

| Reagent | Abbreviation | Functional Group Targeted | Resulting Derivative | Detection Method |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amine | Fluorescent Isoindole | HPLC-FLD |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary/Secondary Amine | UV-active Carbamate | HPLC-UV/FLD |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary/Secondary Amine | UV-active Dinitrophenyl (DNP) | HPLC-UV |

| Acetyl Chloride / Acetic Anhydride | - | Primary/Secondary Amine | N-acetyl Amide | LC-MS |

Biotransformation Pathways and Metabolite Formation

In biological systems, 1-phenylcyclopropanamine is expected to undergo Phase I and Phase II metabolic transformations, primarily catalyzed by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs). nih.govmdpi.com The metabolism of its well-studied isomer, tranylcypromine (B92988), provides a strong model for its likely biotransformation pathways. nih.govwikipedia.orgresearchgate.net

Phase I Metabolism (Oxidation):

Aromatic Hydroxylation: The most common Phase I reaction is the oxidation of the phenyl ring, catalyzed by CYP enzymes (e.g., CYP2A6). wikipedia.orgyoutube.com This typically occurs at the para-position (C4) due to steric accessibility, yielding p-hydroxy-1-phenylcyclopropanamine. nih.gov

Phase II Metabolism (Conjugation):

N-Acetylation: The primary amine group is a substrate for N-acetyltransferase enzymes (NATs), which transfer an acetyl group from acetyl-CoA to the nitrogen atom. nih.govnih.gov This produces the metabolite N-acetyl-1-phenylcyclopropanamine. nih.govresearchgate.net

These primary metabolites can undergo further metabolism. For example, the hydroxylated metabolite can be acetylated, or the acetylated metabolite can be hydroxylated, leading to the formation of N-acetyl-p-hydroxy-1-phenylcyclopropanamine. researchgate.net

Table 2: Plausible Biotransformation Pathways and Metabolites

| Metabolic Pathway | Enzyme Family | Potential Metabolite | Metabolic Phase |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | p-Hydroxy-1-phenylcyclopropanamine | Phase I |

| N-Acetylation | N-Acetyltransferase (NAT) | N-Acetyl-1-phenylcyclopropanamine | Phase II |

| Hydroxylation & Acetylation | CYP and NAT | N-Acetyl-p-hydroxy-1-phenylcyclopropanamine | Phase I & II |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 1-Phenylcyclopropanone | Phase I |

Stereochemical Aspects and Their Research Implications

Stereoisomerism and Chirality in 1-Phenylcyclopropanamine Hydrochloride

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.orgyoutube.com A key concept in stereoisomerism is chirality, from the Greek word for 'hand' (cheir), which describes a molecule that is non-superimposable on its mirror image. nih.gov Such non-superimposable mirror-image molecules are known as enantiomers. youtube.com

The structural basis for chirality is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. youtube.com In the case of this compound, the carbon atom at the 1-position of the cyclopropane (B1198618) ring (C1) is a chiral center. This carbon is attached to four distinct groups:

A phenyl group (-C₆H₅)

An amino group (-NH₂) which is protonated in the hydrochloride salt form (-NH₃⁺)

Two different methylene (B1212753) groups (-CH₂) that are part of the cyclopropane ring, but are chemically non-equivalent from the perspective of the C1 carbon.

Due to this single chiral center, this compound exists as a pair of enantiomers. The general rule states that a molecule with 'n' chiral centers can have up to 2ⁿ possible stereoisomers. libretexts.org For this compound, with n=1, there are 2¹ = 2 stereoisomers (one pair of enantiomers). These enantiomers are designated based on their ability to rotate plane-polarized light, or more systematically by the Cahn-Ingold-Prelog (R/S) nomenclature.

Table 1: Key Stereochemical Concepts

| Term | Definition | Relevance to 1-Phenylcyclopropanamine |

|---|---|---|

| Stereoisomers | Isomers with the same connectivity but different spatial arrangement of atoms. libretexts.org | The molecule exists in different spatial forms. |

| Chirality | The property of a molecule being non-superimposable on its mirror image. nih.gov | The molecule is 'handed' and can exist as a left- or right-handed form. |

| Chiral Center | An atom (usually carbon) attached to four different groups. youtube.com | The C1 carbon of the cyclopropane ring is a chiral center. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. youtube.com | 1-Phenylcyclopropanamine exists as a pair of enantiomers, (R)- and (S)-isomers. |

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The three-dimensional structure of a molecule is paramount for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.govresearchgate.net Consequently, the different enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolic profiles, and potential for adverse effects. nih.gov One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even contribute to unwanted effects. nih.gov

This principle is evident in studies of phenylcyclopropylamine derivatives. For instance, research on fluorinated analogues of phenylcyclopropylamine designed to inhibit monoamine oxidase demonstrated that stereochemistry plays a crucial role in their potency. nih.gov In one study, it was found that the trans-isomer of 2-fluoro-2-phenylcyclopropylamine was a significantly more potent inhibitor of microbial tyramine (B21549) oxidase than its non-fluorinated counterpart. nih.gov The study highlighted that specific spatial relationships between the functional groups—namely the amino group and the fluorine atom—were critical structural features for enhancing inhibitory activity. nih.gov This underscores that the precise geometric arrangement of atoms dictates how effectively the molecule can bind to its biological target. While one enantiomer may fit perfectly into a receptor's binding site, its mirror image may not be able to establish the necessary interactions, leading to a marked difference in biological response. nih.gov

Strategies for Controlling Stereoselective Synthesis and Enantiomeric Purity

Given the differential effects of enantiomers, the ability to produce a single, desired stereoisomer is a major focus in pharmaceutical chemistry. This is achieved through stereoselective synthesis, which involves methods that preferentially form one stereoisomer over others. nih.gov

Several strategies are employed to achieve this control:

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to guide a reaction toward the formation of a specific enantiomer. Chemoenzymatic approaches, which combine chemical reactions with highly stereoselective enzymatic transformations, are particularly powerful. For example, amine transaminases (ATAs) are enzymes used for the stereoselective synthesis of chiral amines from prochiral ketones, yielding products with excellent enantiomeric excess (>99%). uniovi.es

Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

Chiral Pool Synthesis: This approach uses readily available, enantiomerically pure natural products as starting materials for the synthesis of the target molecule.

Once a single enantiomer is synthesized or isolated, ensuring its purity is critical. Enantiomeric purity , often expressed as enantiomeric excess (ee), is a measure of how much of one enantiomer is present compared to the other. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines, often requiring that the unwanted enantiomer be treated as an impurity, with its level not exceeding a very low threshold. mdpi.com

Stereochemical Analysis in Mechanistic and Biological Studies

The primary techniques for stereochemical analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers, allowing for their individual quantification.

Chiral Capillary Electrophoresis (CE): This method separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector added to the buffer. mdpi.com It is known for its high efficiency and low sample consumption. A study on dapoxetine, for example, demonstrated that a validated CE method could reliably determine enantiomeric purity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents, NMR can be used to differentiate between enantiomers.

These analytical methods are indispensable for validating the success of a stereoselective synthesis and for ensuring the enantiomeric purity of the final product. nih.gov In biological and mechanistic studies, these techniques allow researchers to correlate the concentration of each specific enantiomer with observed pharmacological or toxicological effects, providing clear evidence of stereoselectivity in drug action.

Table 2: Analytical Techniques for Stereochemical Analysis

| Technique | Principle of Separation/Differentiation | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Quantification of enantiomeric purity in bulk drug substances and formulations. nih.gov |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. mdpi.com | High-resolution separation and determination of enantiomeric impurities. mdpi.com |

| NMR Spectroscopy | Use of chiral shift reagents to induce different chemical shifts for enantiomers. | Structural elucidation and confirmation of stereochemical identity. |

Pharmacological Mechanisms of Action

Enzyme Inhibition Profiles

The principal mechanism of action for 1-Phenylcyclopropanamine Hydrochloride is the inhibition of several key enzymes, which leads to profound physiological effects.

Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity and Irreversible Binding

This compound is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. Current time information in Antwerp, BE.nih.gov It inhibits both isoforms of the enzyme, MAO-A and MAO-B, through the formation of a covalent bond. nih.govacs.org This irreversible binding leads to a sustained increase in the synaptic concentrations of key neurotransmitters. wikipedia.orgnih.gov

While being non-selective, studies have indicated a slight preference for the MAO-B isoenzyme. wikipedia.org In vitro data has demonstrated this selectivity with specific inhibitory concentrations.

Table 1: Inhibitory Potency of this compound against MAO Isoforms

| Enzyme Isoform | IC50 Value (µM) |

|---|---|

| MAO-A | 2.3 nih.gov |

| MAO-B | 0.95 nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take several days to weeks. nih.gov

Lysine-Specific Demethylase (LSD1 and LSD2) Inhibition: Epigenetic Modulations

Beyond its well-established role as an MAO inhibitor, this compound also functions as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgnih.gov LSD1 is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. nih.govacs.org The inhibition of LSD1 by this compound is also mechanism-based and irreversible, involving the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.org

This inhibitory action on LSD1 has garnered interest for its potential in oncology, as LSD1 is often overexpressed in various cancers. nih.govnih.gov The inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes. acs.org

Table 2: Inhibitory Parameters of this compound against LSD1

| Parameter | Value |

|---|---|

| IC50 | < 2 µM wikipedia.org, 20.7 µM nih.gov |

| Ki(inact) | 500 ± 115 µM acs.org |

| kinact | 0.67 ± 0.1 min-1 acs.org |

Ki(inact): The inhibitor concentration that gives half the maximal rate of inactivation. kinact: The maximal rate of inactivation.

While the primary focus has been on LSD1, the structural similarity between LSD1 and LSD2 suggests a potential for interaction, though specific inhibitory data for this compound on LSD2 is less characterized than for its derivatives. acs.orgnih.gov

Interactions with Cytochrome P450 Enzymes (e.g., CYP2B6, CYP2C19)

This compound interacts with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast array of xenobiotics, including many drugs. nih.gov It has been shown to be an inhibitor of several CYP isoforms. Specifically, it acts as a competitive inhibitor of CYP2C19 and a noncompetitive inhibitor of CYP2C9. nih.gov Inhibition of these enzymes can lead to clinically significant drug-drug interactions, particularly when co-administered with drugs that are substrates for these enzymes and have a narrow therapeutic index. nih.gov Furthermore, it is known to inhibit CYP2A6 at therapeutic doses and also demonstrates inhibitory effects on CYP2B6. nih.gov

Table 3: Inhibitory Action of this compound on Cytochrome P450 Isoforms

| Enzyme Isoform | Type of Inhibition | Ki Value (µM) |

|---|---|---|

| CYP2C19 | Competitive nih.gov | 32 nih.gov |

| CYP2C9 | Noncompetitive nih.gov | 56 nih.gov |

| CYP2D6 | Competitive nih.gov | 367 nih.gov |

| CYP2A6 | Inhibitor nih.gov | Not specified |

| CYP2B6 | Inhibitor nih.gov | Not specified |

Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

Neurotransmitter System Modulation

The primary pharmacological effect of this compound on neurotransmitter systems is a direct consequence of its potent inhibition of MAO. wikipedia.orgnih.gov By preventing the breakdown of monoamine neurotransmitters, it leads to a significant increase in their synaptic availability. nih.gov This includes key neurotransmitters such as:

Serotonin: Plays a crucial role in mood, anxiety, and sleep regulation. nih.gov

Norepinephrine (B1679862): Involved in alertness, energy, and attention. nih.gov

Dopamine (B1211576): A key component of the brain's reward system and involved in motivation and motor control. nih.gov

The elevated levels of these neurotransmitters are believed to be the principal mechanism behind the compound's therapeutic effects. nih.govnih.gov At higher doses, it may also act as a norepinephrine reuptake inhibitor, further potentiating noradrenergic neurotransmission. wikipedia.org

Receptor Interactions and Binding Affinities

The predominant pharmacological activity of this compound is centered on enzyme inhibition rather than direct receptor binding. nih.govacs.org Its effects on the central nervous system are largely secondary to the increased concentrations of monoamine neurotransmitters, which then act on their respective postsynaptic and presynaptic receptors. nih.gov While comprehensive receptor binding profiles are not a primary feature of its pharmacology, its influence is widespread across multiple neurotransmitter systems due to the global increase in monoamines. nih.gov Any direct interactions with specific receptors are considered to be significantly less potent than its enzyme inhibitory activities.

Molecular Basis of Biological Activity and Time-Dependent Inactivation

The biological activity of this compound is fundamentally linked to its molecular structure, which allows it to act as a mechanism-based inactivator of both MAO and LSD1. acs.org The key feature is the cyclopropylamine (B47189) moiety. acs.org

During the catalytic cycle of these flavin-dependent enzymes, this compound is processed as a substrate. acs.org This leads to the opening of the cyclopropyl (B3062369) ring and the formation of a stable, covalent adduct with the FAD cofactor within the enzyme's active site. acs.orgnih.gov This covalent modification renders the enzyme permanently inactive. nih.govacs.org

This process is time-dependent, meaning that the extent of inhibition increases with the duration of exposure to the compound. acs.org The inactivation is irreversible, and as a result, the biological effects of this compound persist long after the drug has been cleared from the plasma, as the body must synthesize new enzyme proteins to restore function. nih.gov This time-dependent and irreversible inactivation is the molecular cornerstone of its potent and long-lasting pharmacological profile. nih.govacs.org

Medicinal Chemistry and Therapeutic Potential

Oncological Research and Anticancer Strategies

A significant and more recent area of investigation for the phenylcyclopropylamine scaffold is in the field of oncology. This research has been largely driven by the discovery that this chemical structure can inhibit key enzymes involved in cancer progression, independent of its effects on monoamine oxidase.

A pivotal discovery was that tranylcypromine (B92988) and its analogues are inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgnih.gov LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a process that typically leads to the silencing of gene expression. nih.gov In many types of cancer, including prostate, non-small cell lung, and ER-negative breast cancer, LSD1 is overexpressed, contributing to the repression of tumor suppressor genes. nih.gov

By inhibiting LSD1, phenylcyclopropylamine-based compounds can prevent this demethylation, leading to the reactivation of silenced tumor suppressor genes. This mechanism offers a promising strategy for epigenetic therapy in cancer. The phenylcyclopropylamine moiety acts as a mechanism-based inactivator, forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for LSD1's enzymatic activity. nih.govmerckmillipore.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Notes |

|---|---|---|---|

| Tranylcypromine | LSD1 | < 2 µM | Acts as a small molecule inhibitor of histone demethylation. wikipedia.org |

| RN-1 (Tranylcypromine analog) | LSD1 | 70 nM | A potent, irreversible inhibitor that crosses the blood-brain barrier. merckmillipore.com |

| RN-1 (Tranylcypromine analog) | MAO-A | 0.51 µM | Exhibits moderate selectivity over MAO-A. merckmillipore.com |

| RN-1 (Tranylcypromine analog) | MAO-B | 2.785 µM | Exhibits moderate selectivity over MAO-B. merckmillipore.com |

The inhibition of LSD1 by phenylcyclopropylamine derivatives has demonstrated potential to suppress tumor growth and metastasis. wikipedia.org Genes that are downstream targets of LSD1 are often involved in promoting cancer cell proliferation and spread. wikipedia.org By derepressing these target genes, LSD1 inhibitors can impede these malignant processes.

Research is actively focused on developing analogues of tranylcypromine and other phenylcyclopropylamines that exhibit greater potency and selectivity for LSD1 over the monoamine oxidases. wikipedia.orgnih.gov This is a critical step in creating targeted anticancer therapies that would have fewer off-target effects compared to non-selective inhibitors. The development of such selective inhibitors represents a key strategy in modern oncological drug discovery. nih.gov

Drug Design and Structural Scaffold Utilization

The phenylcyclopropylamine framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable for the design of novel therapeutic agents. The versatility of the cyclopropylamine (B47189) moiety, in particular, makes it a valuable component in drug synthesis. longdom.org

The core structure of 1-phenylcyclopropanamine can be systematically modified at the phenyl ring, the cyclopropane (B1198618) ring, or the amino group to generate libraries of new compounds. These derivatives can then be screened to identify molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties for a variety of targets. This approach has been successfully applied in the development of more selective inhibitors for both monoamine oxidases and LSD1. acs.orgnih.gov The inherent reactivity and specific three-dimensional conformation of the cyclopropane ring contribute significantly to the biological activity of these compounds. longdom.org

Structure-Activity Relationship (SAR) Studies of 1-Phenylcyclopropanamine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of 1-phenylcyclopropanamine, these studies have been crucial in elucidating the features necessary for their therapeutic effects, most notably as inhibitors of monoamine oxidase (MAO) enzymes.

The inhibitory potency of 1-phenylcyclopropanamine derivatives against MAO is significantly influenced by the nature and position of substituents on the phenyl ring. Quantitative structure-activity relationship (QSAR) studies have revealed that the electron-withdrawing capacity of the aryl ring substituents correlates with the inhibitory potencies of these compounds against MAO. nih.gov This has been demonstrated with various N-isopropylaryl hydrazides, where a higher electron-withdrawing capacity, as estimated by Hammett sigma constants and molecular orbital calculations, leads to increased MAO inhibition. nih.gov

Furthermore, research on related structures like 1-methyl-3-phenylpyrroles has shown that electron-withdrawing substituents with a large degree of steric bulkiness on the phenyl ring tend to enhance the potency of MAO-B inhibition. nih.gov For instance, a trifluoromethylphenyl derivative was found to be a significantly more potent inhibitor than the unsubstituted phenylpyrrole. nih.gov

In the context of 1-phenylcyclopropane carboxamide derivatives, SAR studies have been conducted to evaluate their antiproliferative activity. The synthesis and biological evaluation of a series of these compounds against the U937 human myeloid leukemia cell line have provided insights into the structural requirements for anticancer activity. nih.gov The variation of substituents on the phenyl ring and modifications of the carboxamide moiety have been explored to optimize this activity. nih.gov

A summary of key SAR findings for phenylcyclopropylamine and related derivatives is presented in the interactive table below.

Table 1: Structure-Activity Relationship of 1-Phenylcyclopropanamine and Related Derivatives

| Scaffold/Derivative | Substitution | Effect on Activity | Target |

|---|---|---|---|

| N-Isopropylaryl Hydrazides | Electron-withdrawing groups on aryl ring | Increased inhibitory potency | MAO |

| 1-Methyl-3-phenylpyrroles | Electron-withdrawing, bulky substituents on phenyl ring | Enhanced inhibitory potency | MAO-B |

Rational Design of Novel Therapeutic Agents

The insights gained from SAR studies have paved the way for the rational design of novel therapeutic agents based on the 1-phenylcyclopropanamine scaffold. A prominent example is the development of inhibitors for lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in cancer therapy.

Tranylcypromine (trans-2-phenylcyclopropylamine), a derivative of 1-phenylcyclopropanamine, is a known inhibitor of LSD1. acs.org However, its clinical utility is limited by its non-selective inhibition of MAO-A and MAO-B. This has driven the rational design of novel LSD1 inhibitors with improved selectivity and potency. By superimposing the structures of LSD1 and MAO-B in complex with a tranylcypromine derivative, researchers have designed new compounds that introduce steric clashes in the active site of MAOs while maintaining or improving binding to LSD1. acs.org

One successful approach involved the addition of a phenyl ring at the ortho position of the 2-phenylcyclopropylamine (2-PCPA) phenyl ring. acs.org This modification was predicted to clash with residues in the reactive cavities of MAO-A and MAO-B, thereby reducing their inhibition. acs.org This rational design strategy led to the development of compound S2101, a potent and selective LSD1 inhibitor with significantly weaker inhibition of MAOs compared to the parent compound. acs.org

Another strategy has been the development of styrenylcyclopropane-based LSD1 inhibitors. nih.govnih.gov These compounds act as mechanism-based covalent inhibitors that target and label the FAD cofactor of LSD1. nih.govnih.gov This effort resulted in the identification of a highly potent and selective LSD1 inhibitor, compound 34, which demonstrated robust anti-tumor activity in a preclinical model of acute myeloid leukemia (AML). nih.govnih.gov

The table below summarizes the kinetic data for some rationally designed LSD1 inhibitors based on the 2-phenylcyclopropylamine scaffold.

Table 2: Kinetic Data of Rationally Designed LSD1 Inhibitors

| Compound | Target | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) |

|---|---|---|---|---|

| S2101 | LSD1 | <1 | - | 4560 |

| S2107 | LSD1 | - | - | 2070 |

| S2111 | LSD1 | - | - | 2990 |

Other Emerging Research Applications in Chemical and Biological Fields

Beyond its established role as a scaffold for MAO and LSD1 inhibitors, 1-phenylcyclopropanamine and its derivatives are being explored for a range of other therapeutic applications.

One significant area of emerging research is the development of these compounds as neuroprotective agents . The underlying mechanisms of neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's often involve oxidative stress and mitochondrial dysfunction. nih.gov Research into N-acyl derivatives of 4-phenoxyaniline (B93406) has shown that these compounds can protect neurons from glutamate- and Bid-induced toxicity. nih.gov While not direct derivatives of 1-phenylcyclopropanamine, this highlights the potential of related small molecules in neuroprotection. Given the known ability of some MAO inhibitors to exhibit neuroprotective properties, there is growing interest in exploring specifically designed 1-phenylcyclopropanamine analogs for this purpose.

The anticancer potential of 1-phenylcyclopropane derivatives is also an active area of investigation beyond LSD1 inhibition. As previously mentioned, 1-phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative effects on leukemia cell lines. nih.gov The rigid cyclopropane ring is thought to contribute to enhanced binding affinity and metabolic stability, making this scaffold attractive for the development of novel anticancer drugs targeting various cellular pathways. nih.gov

Furthermore, the unique chemical properties of the cyclopropane ring in these molecules make them useful tools in chemical biology for probing enzyme mechanisms and designing novel chemical probes. The development of mechanism-based inhibitors, such as the styrenylcyclopropylamines for LSD1, exemplifies how this scaffold can be used to covalently modify and study enzyme active sites. nih.govnih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 1-Phenylcyclopropanamine Hydrochloride from impurities, including starting materials, by-products, and degradation products. Liquid chromatography, in particular, is a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the analysis of this compound. These techniques offer high resolution and sensitivity for separating and quantifying the compound. UHPLC methods, which use columns with smaller particle sizes, generally provide faster analysis times and improved separation efficiency compared to conventional HPLC. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice for analyzing aromatic amines like this compound. nih.govresearchgate.net The separation is based on the compound's partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric phenyl group in the molecule. nih.gov

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 or Phenyl-Hexyl, 2-5 µm particle size | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate, acetate) | Elutes the compound from the column; buffer controls pH. |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.7 mL/min (UHPLC) | Determines retention time and analysis speed. |

| Detection | UV-Diode Array Detector (DAD) at ~214 nm | Quantifies the analyte and provides spectral data for peak purity assessment. |

| Temperature | 25 - 40 °C | Ensures reproducible retention times. |

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other components. ijcrt.orgambiopharm.com Developing a SIM is crucial for assessing the chemical stability of this compound. The process involves subjecting the compound to forced degradation (stress testing) under various conditions to generate potential degradation products. nih.gov

Common stress conditions include:

Acid and Base Hydrolysis: To test susceptibility to pH-driven degradation.

Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.

Thermal Stress: Exposing the compound to high temperatures.

Photostability: Exposing the compound to UV and visible light to test for light-induced degradation. nih.gov

The stressed samples are then analyzed by HPLC or UHPLC. The primary goal is to develop a chromatographic system that can resolve the main peak of this compound from all the degradation peaks. nih.gov The use of a photodiode array (DAD) or mass spectrometry (MS) detector is highly advantageous, as it can help confirm that the parent compound's peak is pure and not co-eluting with any degradants. ambiopharm.com

1-Phenylcyclopropanamine possesses a chiral center at the C1 position of the cyclopropyl (B3062369) ring, meaning it exists as a pair of enantiomers (mirror-image isomers). nih.gov Standard chromatographic techniques like reversed-phase HPLC cannot distinguish between enantiomers because they have identical physical properties in a non-chiral environment. sepscience.com Therefore, specialized chiral separation techniques are required to determine the enantiomeric purity of the compound.

The most effective and widely used approach for enantiomeric separation is HPLC using a Chiral Stationary Phase (CSP). nih.govyakhak.org These columns contain a chiral selector immobilized on the support material (e.g., silica (B1680970) gel). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly popular and have demonstrated broad applicability for separating various chiral compounds, including amines. yakhak.orgchromatographyonline.com

Separation on a CSP occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. chromatographyonline.com Method development involves screening different CSPs and optimizing the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) to achieve the best resolution. yakhak.org

| Parameter | Typical Conditions | Purpose |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak®, Chiralcel®) | Provides a chiral environment to differentiate between enantiomers. |

| Mobile Phase | Hexane/Isopropanol with an additive (e.g., diethylamine (B46881) for basic compounds) | Optimizes selectivity and elution time. The additive improves peak shape. |

| Detection | UV Detector | Quantifies each enantiomer after separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the analysis. |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic methods are used to elucidate the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural analysis.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. For the hydrochloride salt, the protons on the nitrogen (NH₃⁺) would appear as a broad signal, and the proton on the carbon alpha to the nitrogen would be significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the positively charged nitrogen. reddit.com The aromatic protons of the phenyl group and the aliphatic protons of the cyclopropyl ring would also show characteristic signals. organicchemistrydata.org

¹³C NMR: Shows signals for each unique carbon atom in the molecule. nih.gov The spectrum would reveal distinct peaks for the phenyl carbons, the two non-equivalent carbons of the cyclopropyl ring, and the quaternary carbon attached to both the phenyl group and the amine.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign proton and carbon signals and confirm the molecule's connectivity. semanticscholar.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For 1-Phenylcyclopropanamine, electrospray ionization (ESI) is a suitable technique that would likely show a prominent peak for the protonated molecule [M+H]⁺. nih.gov The fragmentation pattern can help confirm the structure; for instance, cleavage of the cyclopropyl ring or loss of the amino group are plausible fragmentation pathways. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching from the ammonium (B1175870) salt, C-H stretching from the aromatic and cyclopropyl groups, and C=C stretching from the phenyl ring. nih.gov

| Technique | Analyte Form | Expected Observations | Reference |

| ¹H NMR | Hydrochloride Salt | Signals for aromatic protons (~7-8 ppm), deshielded cyclopropyl protons, and a broad ammonium (NH₃⁺) signal. | reddit.comorganicchemistrydata.org |

| ¹³C NMR | Free Base/Salt | Peaks corresponding to aromatic carbons, cyclopropyl carbons, and the quaternary carbon. | nih.gov |

| Mass Spec (ESI) | Hydrochloride Salt | Protonated molecular ion [M+H]⁺ at m/z corresponding to the free base (C₉H₁₁N). | nih.gov |

| IR Spectroscopy | Hydrochloride Salt | Bands for N-H stretching (ammonium), aromatic C-H and C=C stretching, and aliphatic C-H stretching. | nih.gov |

Quantitative Analysis and Research-Grade Purity Assessment

To ensure the compound is suitable for research applications, its purity must be accurately determined. This is typically accomplished by a validated HPLC or UHPLC method. Method validation is performed according to established guidelines to demonstrate that the analytical procedure is reliable and suitable for its intended purpose. nih.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants. This is a key feature of a stability-indicating method. ambiopharm.comnih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Research-grade this compound should have a high purity level, typically >98% or >99%, as determined by a validated quantitative method like HPLC, with enantiomeric purity also being a critical specification.

Toxicological Research and Mechanistic Safety Considerations

Mechanisms of Chemical-Induced Toxicity Related to the Cyclopropylamine (B47189) Moiety

The inherent reactivity of the cyclopropylamine group is a central element in its toxicological profile. The strained three-membered ring makes it susceptible to metabolic transformations that can result in the formation of highly reactive intermediates.

The biotransformation of the cyclopropylamine moiety is a critical initiating event in its toxicity. This process, often referred to as bioactivation, converts the relatively stable parent compound into chemically reactive metabolites. The primary enzymes involved in this process are the cytochrome P450 (CYP) superfamily and, in some cases, myeloperoxidase (MPO). nih.govsemanticscholar.orgnih.govresearchgate.net

Oxidation of the cyclopropylamine can proceed through a one-electron oxidation at the nitrogen atom, leading to the formation of an aminyl radical. This is followed by the scission, or opening, of the strained cyclopropane (B1198618) ring. This ring-opening event generates reactive species, including carbon-centered radicals and, following further oxidation, α,β-unsaturated aldehydes. semanticscholar.orgnih.govelsevier.es These metabolites are electrophilic in nature, meaning they are electron-seeking and can readily react with nucleophilic sites on cellular macromolecules.

Research on model compounds containing the cyclopropylamine substructure has demonstrated that specific CYP isozymes, such as CYP1A2, are capable of oxidizing the cyclopropylamine to a reactive α,β-unsaturated aldehyde. semanticscholar.orgnih.gov Additionally, MPO, an enzyme abundant in neutrophils, can also catalyze this bioactivation, particularly in the presence of chloride ions. semanticscholar.orgnih.govresearchgate.net

Table 1: Key Enzymes and Resulting Reactive Metabolites from Cyclopropylamine Bioactivation

| Enzyme Family | Specific Enzyme(s) | Proposed Mechanism | Resulting Reactive Metabolites |

| Cytochrome P450 (CYP) | CYP1A2, other P450s | One-electron oxidation, ring scission | Carbon-centered radicals, α,β-unsaturated aldehydes |

| Peroxidases | Myeloperoxidase (MPO) | Oxidation in the presence of Cl- | α,β-unsaturated aldehydes |

The reactive metabolites generated from the bioactivation of the cyclopropylamine moiety are highly prone to forming covalent bonds with cellular nucleophiles. Key targets for this adduction are cellular proteins, particularly in the liver where a significant portion of drug metabolism occurs. The sulfhydryl groups of cysteine residues in proteins are particularly susceptible to attack by these electrophilic metabolites.

The formation of these covalent adducts can have significant toxicological consequences. The modification of proteins can alter their structure and function, leading to enzyme inhibition, disruption of cellular signaling pathways, and impairment of cellular defense mechanisms. This covalent binding is considered a key event in the initiation of drug-induced liver injury. semanticscholar.orgresearchgate.net

Studies have shown that the reactive α,β-unsaturated aldehyde metabolite can react with glutathione (GSH), a critical cellular antioxidant, and other thiol nucleophiles. semanticscholar.orgnih.gov The depletion of GSH through this conjugation process can further exacerbate cellular damage by leaving the cell more vulnerable to oxidative stress. The formation of drug-protein adducts is a hallmark of toxicity for many compounds and is believed to be a primary mechanism behind the hepatotoxicity observed with some drugs containing a cyclopropylamine moiety. semanticscholar.orgresearchgate.net

Cellular Responses to Toxicity: Apoptosis and Necrosis Pathways

The cellular damage initiated by the formation of covalent adducts and the depletion of cellular defenses can trigger programmed cell death pathways, namely apoptosis and necrosis. The choice between these pathways is often dependent on the severity of the cellular insult and the availability of cellular energy in the form of ATP. elsevier.esnih.gov

Apoptosis , or programmed cell death, is an energy-dependent process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The formation of reactive metabolites can induce apoptosis through several mechanisms:

Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade (e.g., caspase-9 and caspase-3), which are key executioners of apoptosis. nih.govresearchgate.net

Endoplasmic Reticulum (ER) Stress: The accumulation of modified proteins can lead to ER stress, which can also trigger an apoptotic response.

Necrosis , in contrast, is a passive form of cell death that occurs in response to overwhelming cellular damage and is often associated with ATP depletion. It is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response. elsevier.es In cases of severe toxicity from cyclopropylamine-containing compounds, where extensive covalent binding and oxidative stress lead to a rapid depletion of cellular ATP, necrosis may be the predominant form of cell death. nih.gov The extensive redox changes within the cell due to reactive metabolites can also directly inhibit the function of caspases, thereby shifting the cell death mechanism from apoptosis to necrosis. nih.gov

Table 2: Comparison of Apoptosis and Necrosis in the Context of Cyclopropylamine-Induced Toxicity

| Feature | Apoptosis | Necrosis |

| Initiation | Activation of specific signaling pathways (e.g., caspase cascade) | Overwhelming cellular damage, ATP depletion |

| Cellular Morphology | Cell shrinkage, chromatin condensation, formation of apoptotic bodies | Cell swelling, loss of membrane integrity |

| Biochemical Hallmarks | Caspase activation, ordered DNA fragmentation | ATP depletion, random DNA degradation |

| Inflammatory Response | Minimal to none | Significant |

| Likely Scenario | Lower levels of reactive metabolite formation, sufficient cellular ATP | High levels of reactive metabolite formation, severe ATP depletion |

Factors Influencing Toxicological Outcomes

The toxicological effects of 1-Phenylcyclopropanamine Hydrochloride and other cyclopropylamine-containing compounds are not uniform and can be influenced by a variety of factors. These factors can affect the rate of bioactivation, the efficiency of detoxification pathways, and the cellular response to injury.

Metabolizing Enzyme Activity: The expression and activity of CYP450 enzymes can vary significantly among individuals due to genetic polymorphisms. cuni.cznih.gov Individuals who are "extensive" or "ultra-rapid" metabolizers for the specific CYP isozyme responsible for bioactivating the cyclopropylamine moiety may be at a higher risk of toxicity due to increased formation of reactive metabolites. youtube.com

Enzyme Induction and Inhibition: Co-administration of other drugs or exposure to certain environmental chemicals can either induce or inhibit the activity of CYP enzymes. nih.govnih.gov Enzyme inducers can increase the rate of reactive metabolite formation, potentially enhancing toxicity, while inhibitors may have a protective effect. nih.govsemanticscholar.org

Cellular Detoxification Capacity: The availability of cellular nucleophiles, particularly glutathione (GSH), is a critical determinant of toxicity. researchgate.net Higher intracellular concentrations of GSH can effectively "trap" and detoxify the reactive metabolites before they can bind to critical cellular proteins. Factors that deplete GSH stores can increase the susceptibility to toxicity.

Downstream Cellular Responses: The integrity and responsiveness of cellular repair and signaling pathways can also influence the final toxicological outcome. Efficient DNA repair mechanisms and robust stress response pathways can mitigate the damage caused by reactive metabolites.

Future Research Directions and Translational Perspectives